

Dregeoside Da1 (CAS No. 98665-65-7): A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Dregeoside Da1	
Cat. No.:	B1157986	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1, a steroidal glycoside with the CAS number 98665-65-7, is a natural compound isolated from Dregea volubilis (L.f.) Benth. ex Hook.f., a plant traditionally used in Ayurvedic medicine for various ailments.[1][2] This technical guide provides a comprehensive overview of the available scientific data on **Dregeoside Da1**, with a focus on its physicochemical properties and potential therapeutic applications. While direct experimental data on the bioactivity of purified **Dregeoside Da1** is limited in publicly accessible literature, this document consolidates existing knowledge and outlines relevant experimental methodologies for future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Dregeoside Da1** is fundamental for its handling, formulation, and interpretation in biological assays. The available data is summarized in the table below.



Property	Value	Source
CAS Number	98665-65-7	N/A
Molecular Formula	C42H70O15	N/A
Molecular Weight	815.00 g/mol	N/A
Appearance	Solid	N/A
IUPAC Name	5-{[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-4-methoxy-6-methyloxan-2-yl]oxy}-14-(1-hydroxyethyl)-2,15-dimethyltetracyclo[8.7.0.0²,7.0¹¹,¹⁵]heptadec-7-ene-11,16,17-triol	

Table 1: Physicochemical Properties of **Dregeoside Da1**

Biological Activity and Therapeutic Potential

Extracts from Dregea volubilis have demonstrated anti-inflammatory properties, suggesting a potential therapeutic role for its constituent compounds, including **Dregeoside Da1**.[1][2][3][4] [5]

Anti-inflammatory Activity of Dregea volubilis Extracts

Studies on the methanolic extract of Dregea volubilis leaves have shown significant antiinflammatory effects. In a carrageenan-induced paw edema model in rats, the extract at doses
of 100, 200, and 400 mg/kg body weight demonstrated a significant reduction in inflammation.
[5] Furthermore, the extract was found to inhibit the production of nitric oxide (NO) in
lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, with the chloroform
fraction exhibiting the most potent activity.[2][5] These findings suggest that compounds within
the extract, potentially including **Dregeoside Da1**, may interfere with inflammatory signaling
pathways.



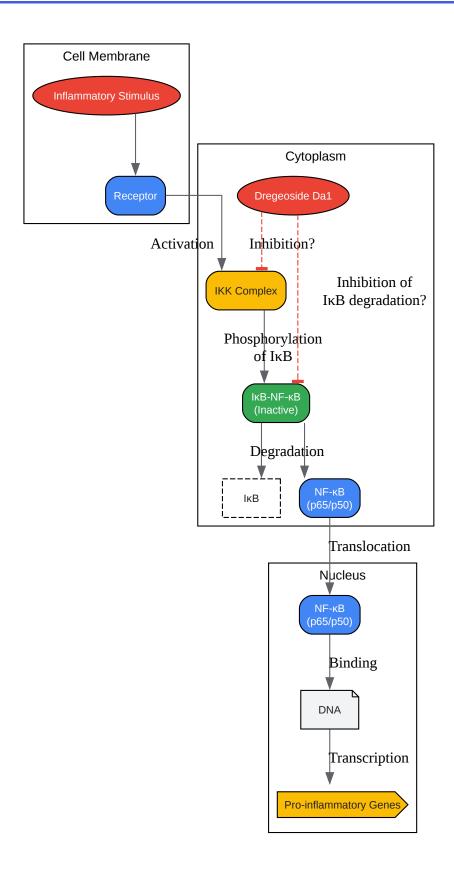
While specific data on **Dregeoside Da1** is not available, the known anti-inflammatory effects of the plant extract warrant further investigation into the purified compound's ability to modulate key inflammatory mediators.

Postulated Signaling Pathway Involvement: The NFkB Pathway

Given the inhibition of NO production by Dregea volubilis extracts, it is plausible that **Dregeoside Da1** may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF- α , IL-6, and IL-1 β , as well as the enzyme inducible nitric oxide synthase (iNOS).

A proposed mechanism of action for **Dregeoside Da1** could involve the inhibition of $I\kappa B\alpha$ degradation, thereby preventing the nuclear translocation of the p65 subunit of NF- κB and subsequent transcription of pro-inflammatory genes.





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Postulated NF-kB Signaling Inhibition by **Dregeoside Da1**.



Recommended Experimental Protocols

To elucidate the precise mechanism of action and quantify the biological activity of **Dregeoside Da1**, the following experimental protocols are recommended.

In Vitro Anti-inflammatory Assays

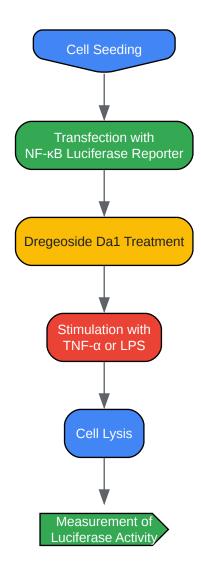
- a) Measurement of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)
- Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages).
- Stimulus: Lipopolysaccharide (LPS; 1 μg/mL).
- Treatment: Pre-incubate cells with varying concentrations of Dregeoside Da1 for 1 hour before LPS stimulation.
- Assay: After 24 hours of stimulation, collect the cell culture supernatant and measure the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7][8][9]
- Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.
- b) Nitric Oxide (NO) Production Assay
- Cell Line and Stimulation: As described above.
- Assay: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
- Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.

NF-kB Signaling Pathway Investigation

- a) NF-kB Luciferase Reporter Assay
- Cell Line: HEK293T or a similar cell line stably transfected with an NF-κB-responsive luciferase reporter construct.[10][11][12][13][14]



- Stimulus: TNF- α (10 ng/mL) or LPS (1 μ g/mL).
- Treatment: Pre-treat cells with Dregeoside Da1 for 1 hour prior to stimulation.
- Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.
- Data Analysis: Quantify the inhibition of TNF- α or LPS-induced NF- κ B transcriptional activity.



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Workflow for NF-kB Luciferase Reporter Assay.

b) Western Blot Analysis for NF-kB Pathway Proteins



- Cell Line and Treatment: As described for the in vitro anti-inflammatory assays.
- Protocol:
 - After treatment and stimulation, prepare cytoplasmic and nuclear protein extracts.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membranes with primary antibodies against p65, phospho-IκBα, and IκBα. Use
 β-actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions,
 respectively.[15][16][17][18][19]
 - Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
- Data Analysis: Quantify the band intensities to determine the effect of **Dregeoside Da1** on the nuclear translocation of p65 and the phosphorylation and degradation of IκBα.

Conclusion

Dregeoside Da1 is a natural product with potential for further investigation as an anti-inflammatory agent. While current research on the purified compound is sparse, the demonstrated bioactivity of extracts from its source plant, Dregea volubilis, provides a strong rationale for in-depth studies. The experimental protocols outlined in this guide offer a clear path for researchers to elucidate the specific biological activities and mechanisms of action of **Dregeoside Da1**, particularly its potential role in modulating the NF-κB signaling pathway. Such research is crucial for unlocking the therapeutic potential of this promising natural compound.

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